Cas no 2171704-12-2 (4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamidobutanoic acid)
Il composto 4-2-({(9H-fluoren-9-yl)metossicarbonil}ammino)-3-metilpentanamidobutanoico è un derivato amminoacidico protetto ampiamente utilizzato nella sintesi peptidica in fase solida (SPPS). La sua struttura incorpora il gruppo Fmoc (9-fluorenilmetossicarbonile), un gruppo protettivo amminico altamente labile in condizioni basiche blande, che permette una deprotezione efficiente e selettiva senza danneggiare la catena peptidica in crescita. La presenza del gruppo 3-metilpentanoico conferisce caratteristiche di idrofobicità, influenzando la solubilità del peptide durante la sintesi. Questo derivato è particolarmente vantaggioso per la sua elevata purezza e stabilità, garantendo rese ottimali e riducendo la formazione di sottoprodotti. La sua specificità lo rende uno strumento prezioso per la produzione di peptidi complessi e per la ricerca farmaceutica.
2171704-12-2 structure
Product Name:4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamidobutanoic acid
Numero CAS:2171704-12-2
MF:C25H30N2O5
MW:438.516107082367
CID:6455576
PubChem ID:165816121
Update Time:2025-10-18
4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamidobutanoic acid Proprietà chimiche e fisiche
Nomi e identificatori
-
- 4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamidobutanoic acid
- 2171704-12-2
- 4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanamido]butanoic acid
- EN300-1487032
-
- Inchi: 1S/C25H30N2O5/c1-3-16(2)23(24(30)26-14-8-13-22(28)29)27-25(31)32-15-21-19-11-6-4-9-17(19)18-10-5-7-12-20(18)21/h4-7,9-12,16,21,23H,3,8,13-15H2,1-2H3,(H,26,30)(H,27,31)(H,28,29)
- Chiave InChI: AXWSZQRALXLWRT-UHFFFAOYSA-N
- Sorrisi: O(C(NC(C(NCCCC(=O)O)=O)C(C)CC)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2
Proprietà calcolate
- Massa esatta: 438.21547206g/mol
- Massa monoisotopica: 438.21547206g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 3
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 32
- Conta legami ruotabili: 11
- Complessità: 632
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 2
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 4
- Superficie polare topologica: 105Ų
4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamidobutanoic acid Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1487032-0.05g |
4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanamido]butanoic acid |
2171704-12-2 | 0.05g |
$2829.0 | 2023-06-06 | ||
| Enamine | EN300-1487032-0.1g |
4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanamido]butanoic acid |
2171704-12-2 | 0.1g |
$2963.0 | 2023-06-06 | ||
| Enamine | EN300-1487032-0.25g |
4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanamido]butanoic acid |
2171704-12-2 | 0.25g |
$3099.0 | 2023-06-06 | ||
| Enamine | EN300-1487032-0.5g |
4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanamido]butanoic acid |
2171704-12-2 | 0.5g |
$3233.0 | 2023-06-06 | ||
| Enamine | EN300-1487032-1.0g |
4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanamido]butanoic acid |
2171704-12-2 | 1g |
$3368.0 | 2023-06-06 | ||
| Enamine | EN300-1487032-2.5g |
4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanamido]butanoic acid |
2171704-12-2 | 2.5g |
$6602.0 | 2023-06-06 | ||
| Enamine | EN300-1487032-5.0g |
4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanamido]butanoic acid |
2171704-12-2 | 5g |
$9769.0 | 2023-06-06 | ||
| Enamine | EN300-1487032-10.0g |
4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanamido]butanoic acid |
2171704-12-2 | 10g |
$14487.0 | 2023-06-06 | ||
| Enamine | EN300-1487032-50mg |
4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanamido]butanoic acid |
2171704-12-2 | 50mg |
$348.0 | 2023-09-28 | ||
| Enamine | EN300-1487032-100mg |
4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanamido]butanoic acid |
2171704-12-2 | 100mg |
$364.0 | 2023-09-28 |
4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamidobutanoic acid Letteratura correlata
-
Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
-
Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
-
H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
-
Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
2171704-12-2 (4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamidobutanoic acid) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Membro d'oro
CN Fornitore
Reagenti
上海嵘奥生物技术有限公司
Membro d'oro
CN Fornitore
Reagenti
Hebei Liye chemical Co.,Ltd
Membro d'oro
CN Fornitore
Grosso
Beyond Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Reagenti
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso